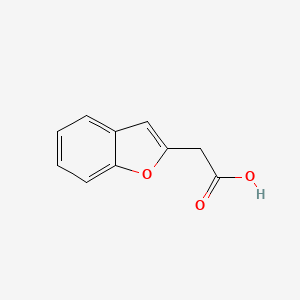

2-(Benzofuran-2-YL)acetic acid

Descripción

Significance of the Benzofuran (B130515) Heterocycle in Medicinal Chemistry and Drug Discovery

The benzofuran nucleus is considered a cornerstone in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. wisdomlib.orgnih.gov These compounds have garnered significant attention from researchers worldwide, leading to the development of numerous benzofuran-containing drugs that are either clinically approved or in various stages of clinical trials. nih.govuq.edu.aunih.gov The versatility of the benzofuran scaffold allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. nih.gov

Benzofuran derivatives have demonstrated a remarkable spectrum of biological activities, including but not limited to:

Anticancer: Many synthetic and naturally occurring benzofurans exhibit potent cytotoxic activity against various cancer cell lines. rsc.orgmdpi.commdpi.com

Antimicrobial: The benzofuran moiety is a key component in numerous compounds with significant antibacterial and antifungal properties. cuestionesdefisioterapia.comnih.gov

Anti-inflammatory: Benzofuran derivatives have shown promise as anti-inflammatory agents. mdpi.comopenmedicinalchemistryjournal.com

Antioxidant: The ability of benzofurans to scavenge free radicals makes them attractive candidates for the development of antioxidant therapies. wisdomlib.orgnih.gov

Antiviral: Certain benzofuran analogs have displayed notable antiviral activity, including against the yellow fever virus. rsc.orgmdpi.com

Other Activities: The pharmacological profile of benzofurans also extends to antidepressant, anticonvulsant, analgesic, and anti-Alzheimer's properties. rsc.orgwisdomlib.orgnih.gov

The continued exploration of benzofuran chemistry is a dynamic and promising area of research, with the potential to yield novel therapeutic agents for a multitude of diseases. rsc.org

Overview of Benzofuran-Containing Natural Products and Synthetic Analogs with Biological Activity

Nature provides a rich source of benzofuran-containing compounds with diverse and often potent biological activities. rsc.orgtsijournals.com These natural products have served as inspiration for the design and synthesis of a vast number of synthetic analogs, further expanding the therapeutic potential of this heterocyclic system. tsijournals.com

Natural Products:

Benzofurans are widely distributed in the plant kingdom and have also been isolated from marine sources. tsijournals.comresearchgate.net These naturally occurring compounds often possess complex structures and exhibit a range of interesting physiological and pharmacological properties. tsijournals.comrsc.org

| Natural Product | Source | Reported Biological Activity |

| Ailanthoidol | Plants | Antitumor |

| Amiodarone | Synthetic, but inspired by natural products | Antiarrhythmic |

| Bufuralol | Synthetic, but inspired by natural products | Beta-blocker |

| Moracins A-Z | Morus species (mulberry) | Antibacterial, antioxidant |

| Pterofuran | Pterocarpus species | Antifungal |

| Vignafuran | Vigna species (cowpea) | Antifungal |

Synthetic Analogs:

The synthesis of benzofuran analogs has allowed for the systematic exploration of structure-activity relationships, leading to the development of compounds with enhanced potency and selectivity. tsijournals.comnih.gov Synthetic chemists have devised numerous methods for the construction of the benzofuran ring system, enabling the creation of a wide variety of derivatives with tailored biological activities. rsc.orgmdpi.com

| Synthetic Analog Class | Example Compound(s) | Reported Biological Activity |

| 2-Arylbenzofurans | Various derivatives | Anticancer, anti-inflammatory, antioxidant, antibacterial rsc.orgnih.gov |

| Benzofuran-2-carboxylic acid esters | 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester | Ischemic cell death inhibitors nih.gov |

| Benzofuran-N-aryl piperazine (B1678402) hybrids | Derivative 16 (as described in the source) | Anti-inflammatory, anticancer rsc.orgmdpi.com |

| Bis(benzofuran-heterocycle)s | Bis(benzofuran–1,3-imidazolidin-4-one)s | Anti-yellow fever virus mdpi.com |

The ongoing investigation into both natural and synthetic benzofurans continues to be a fruitful area of research, with the potential to uncover new lead compounds for the treatment of a wide range of human diseases. rsc.orgscispace.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIXXVCNAOYWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455358 | |

| Record name | 2-Benzofuranacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62119-70-4 | |

| Record name | 2-Benzofuranacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-benzofuran-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzofuran 2 Yl Acetic Acid and Its Derivatives

Direct Synthesis Approaches for 2-(Benzofuran-2-YL)acetic Acid

Direct synthesis methods involve the modification of a pre-formed benzofuran (B130515) ring to introduce the acetic acid side chain. These are often straightforward and rely on well-established chemical transformations.

Oxidation Reactions (e.g., Jones Reagent) from Benzofuran-2-yl-ethan-1-ol

A common and effective method for the synthesis of this compound is the oxidation of 2-(benzofuran-2-yl)ethan-1-ol. The use of Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972), is a well-documented approach for this transformation. nih.gov The reaction involves the oxidation of the primary alcohol to a carboxylic acid.

In a typical procedure, 2-(benzofuran-2-yl)ethan-1-ol is dissolved in acetone and treated with Jones reagent. The reaction mixture is stirred for a couple of hours, after which the excess oxidant is quenched, and the product is extracted. This method has been reported to yield this compound in good yields. nih.gov

Hydrolysis Reactions from Esters (e.g., Methyl 2-(Benzofuran-2-yl)acetate)

Another direct route to this compound is through the hydrolysis of its corresponding esters, such as methyl 2-(benzofuran-2-yl)acetate. This reaction can be carried out under either acidic or basic conditions.

Base-catalyzed hydrolysis, or saponification, is a frequently employed method. For instance, methyl 2-(benzofuran-2-yl)acetate can be treated with an aqueous solution of a strong base like potassium hydroxide (B78521) in a solvent such as methanol (B129727). nih.gov The reaction mixture is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is acidified to protonate the carboxylate salt, leading to the precipitation of this compound. This approach is known for its high yields, often exceeding 90%. nih.gov

| Starting Material | Reagent(s) | Solvent(s) | Reaction Time | Yield (%) |

| 2-(Benzofuran-2-yl)ethan-1-ol | Jones Reagent | Acetone | 2 hours | 66 |

| Methyl 2-(Benzofuran-2-yl)acetate | Aqueous KOH (3M) | Methanol | 5 hours | 90 |

Strategies for Benzofuran Ring Construction Leading to this compound Scaffolds

In addition to modifying existing benzofuran rings, the synthesis of this compound and its derivatives can be achieved by constructing the benzofuran scaffold itself. These methods often offer greater flexibility in introducing various substituents on the benzofuran core.

One-Pot Synthetic Protocols for Benzofuran Derivatives

One-pot syntheses are highly efficient as they allow for multiple reaction steps to be carried out in a single reaction vessel, avoiding the need for isolation and purification of intermediates. A one-pot approach has been developed for the synthesis of a substituted 2-(benzofuran-3-yl)acetic acid derivative, which highlights the potential of this strategy for accessing benzofuran acetic acid scaffolds. amanote.com This particular method involves a multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. amanote.com The process is a telescoped, two-stage reaction that begins with the condensation of the starting materials, followed by an acid-catalyzed intramolecular cyclization to form the benzofuran ring with the acetic acid side chain. amanote.com

Catalytic Strategies in Benzofuran Synthesis (e.g., Acetic Acid Catalysis)

Catalysis plays a crucial role in the synthesis of benzofuran derivatives, offering milder reaction conditions and improved efficiency. Acetic acid has been employed as a catalyst in the formation of the benzofuran nucleus. nih.gov For instance, a one-pot protocol for the synthesis of benzofuran derivatives involves an acetic acid-catalyzed reaction between benzoquinones and other reactants in toluene. nih.gov The proposed mechanism suggests that acetic acid protonates the benzoquinone, initiating a cascade of reactions including ring opening, addition of water, oxidation, and lactonization to yield the benzofuran derivative. nih.gov

Transition metal catalysis is also a powerful tool for benzofuran synthesis. Palladium catalysts, for example, are used in tandem addition/cyclization reactions of 2-(2-acylphenoxy)acetonitriles with arylboronic acids to produce 2-aroyl benzofurans. mdpi.com While this example does not directly yield an acetic acid derivative, the strategy of forming the benzofuran ring via a palladium-catalyzed cyclization is a key step that could be adapted to synthesize precursors for this compound.

Cyclization Reactions

The formation of the furan (B31954) ring in the benzofuran system is a key step in many synthetic routes. Various cyclization strategies have been developed to achieve this. One such strategy is the acid-catalyzed intramolecular cyclization of an intermediate γ-ketoacid. amanote.com In the synthesis of a substituted 2-(benzofuran-3-yl)acetic acid derivative, the final step involves the cyclization of a γ-ketoacid intermediate in a mixture of hydrochloric and acetic acids to form the benzofuran ring. amanote.com

Another approach involves the photocyclization of 2-(2-formylphenoxy)acetic acid and its esters. mdpi.com Irradiation of these compounds can lead to the formation of benzofuranone derivatives, which are structurally related to the target molecule and could potentially be converted to it.

Tandem reactions that involve a cyclization step are also effective. For example, a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles has been developed for the synthesis of 2-aroyl benzofurans. mdpi.com This process involves a nucleophilic addition followed by an intramolecular cyclization to form the benzofuran ring. mdpi.com

| Strategy | Key Reactants/Catalysts | Description | Resulting Scaffold |

| One-Pot Synthesis | Acetovanillone, 4-methoxyphenylglyoxal, Meldrum's acid | Multicomponent reaction followed by acid-catalyzed cyclization. | Substituted 2-(benzofuran-3-yl)acetic acid |

| Acetic Acid Catalysis | Benzoquinones, Acetic Acid | Acetic acid catalyzes the heteroannulation of benzoquinones. | Benzofuran derivatives |

| Palladium Catalysis | 2-(2-Acylphenoxy)acetonitriles, Arylboronic acids, Pd catalyst | Tandem nucleophilic addition and intramolecular cyclization. | 2-Aroyl benzofurans |

| Acid-Catalyzed Cyclization | γ-Ketoacid intermediate, HCl, Acetic Acid | Intramolecular cyclization to form the furan ring. | Substituted 2-(benzofuran-3-yl)acetic acid |

| Photocyclization | 2-(2-Formylphenoxy)acetic acid | Photochemical transformation leading to ring closure. | Benzofuranone derivatives |

Synthesis of Substituted this compound Derivatives

The functionalization of the benzofuran ring allows for the creation of a diverse range of derivatives with tailored properties. Key substitution patterns include halogenation, methylation, and the introduction of hydroxyl or methoxy (B1213986) groups, as well as sulfur-containing moieties.

The introduction of halogens and methyl groups onto the benzofuran ring can significantly influence the electronic and steric properties of the molecule.

Halogenated derivatives of this compound have been synthesized, often as part of broader investigations into the biological activities of this class of compounds. For instance, 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid has been prepared through the alkaline hydrolysis of its corresponding ethyl ester. nih.gov This method involves refluxing the ethyl ester with potassium hydroxide in a mixture of water and methanol. nih.gov

Methylated derivatives have also been synthesized. An example is 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. nih.gov Its synthesis also involves the hydrolysis of the corresponding ethyl ester under basic conditions, using potassium hydroxide in aqueous methanol. nih.gov

| Compound Name | Starting Material | Reagents and Conditions | Reference |

| 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | Ethyl 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetate | 1. Potassium hydroxide, water, methanol, reflux | nih.gov |

| 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid | Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | 1. Potassium hydroxide, water, methanol, reflux | nih.gov |

The incorporation of hydroxyl and methoxy groups can enhance the pharmacological properties of benzofuran derivatives.

A one-step approach has been developed for the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. mdpi.com This method utilizes a multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com The process involves a preliminary condensation in acetonitrile (B52724) followed by an acid-catalyzed cyclization. mdpi.com

Another route to methoxy-substituted derivatives involves starting with a pre-functionalized benzofuran core. For example, 5-methoxybenzofuran-3-yl-acetic acid can be used as a precursor for further transformations. dea.gov The synthesis of various methoxy-substituted 2-benzoyl-1-benzofuran derivatives has also been reported, highlighting the accessibility of these compounds. nih.gov

| Compound Name | Starting Materials | Reagents and Conditions | Yield | Reference |

| 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid | Acetovanillone, 4-methoxyphenylglyoxal hydrate (B1144303), Meldrum's acid | 1. Et3N, MeCN, room temperature, 48h2. AcOH3. conc. HCl, AcOH, reflux, 15 min | 62% | mdpi.comresearchgate.net |

Sulfur-containing functional groups can impart unique biological activities to the benzofuran scaffold. The synthesis of 2-(3-methylsulfanyl-1-benzofuran-2-yl)acetic acid derivatives has been reported. nih.gov

For example, 2-(3-methylsulfanyl-5-propyl-1-benzofuran-2-yl)acetic acid was prepared by the alkaline hydrolysis of its ethyl ester. nih.gov The reaction was carried out by refluxing the ethyl ester with potassium hydroxide in a mixture of water and methanol. nih.gov A similar procedure was used to synthesize 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. nih.gov

| Compound Name | Starting Material | Reagents and Conditions | Yield | Reference |

| 2-(3-Methylsulfanyl-5-propyl-1-benzofuran-2-yl)acetic acid | Ethyl 2-(3-methylsulfanyl-5-propyl-1-benzofuran-2-yl)acetate | 1. Potassium hydroxide, water, methanol, reflux | 84% | nih.gov |

Advanced Synthetic Transformations of the Acetic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, such as the formation of amides and esters.

Amide derivatives of this compound are of interest for their potential biological activities. A common method for amide bond formation involves the use of a coupling agent. For instance, this compound can be reacted with various amines in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a solvent like dichloromethane (B109758) (DCM) to yield the corresponding amides. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which then readily reacts with an amine. This approach was used in the synthesis of amides from 5-methoxybenzofuran-3-yl-acetic acid, where the acid was first converted to the acid chloride and then reacted with dimethylamine (B145610) or ethylamine. dea.gov

Esterification of this compound is a fundamental transformation. The Fischer esterification is a classic method where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This reversible reaction is typically driven to completion by using an excess of the alcohol. masterorganicchemistry.com

An example of this is the synthesis of methyl 2-(benzofuran-2-yl)acetate, where this compound is refluxed with methanol and a catalytic amount of sulfuric acid. nih.gov The reverse reaction, the hydrolysis of esters back to the carboxylic acid, is also well-documented and is often achieved by treatment with a base like potassium hydroxide in an alcohol-water mixture. nih.govnih.gov

Hydrazide Formation

The synthesis of 2-(benzofuran-2-yl)acetohydrazide, a key intermediate for the preparation of various heterocyclic compounds, is typically achieved through the hydrazinolysis of the corresponding ester, such as ethyl 2-(benzofuran-2-yl)acetate. This chemical transformation involves the reaction of the ester with hydrazine (B178648) hydrate.

The process is analogous to the preparation of other carbohydrazides from their respective esters. For instance, the synthesis of naphtho[2,1-b]furan-2-carbohydrazide (B1303883) is accomplished by reacting ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in an ethanol (B145695) medium, often with an acid catalyst. researchgate.net Similarly, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide is prepared from its corresponding ethyl ester using 100% hydrazine hydrate. nih.gov

In a typical procedure for the formation of 2-(benzofuran-2-yl)acetohydrazide, the starting material, ethyl 2-(benzofuran-2-yl)acetate, is refluxed with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol. The reaction mixture is heated for several hours to ensure complete conversion. Upon cooling, the product, 2-(benzofuran-2-yl)acetohydrazide, often crystallizes from the solution and can be isolated through filtration.

The following table summarizes a representative synthetic protocol for this type of transformation.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| Ethyl 2-(benzofuran-2-yl)acetate | Hydrazine hydrate | Ethanol | Reflux | 2-(Benzofuran-2-yl)acetohydrazide |

Structure Activity Relationship Sar Studies

Impact of Substituents on the Benzofuran (B130515) Ring on Biological Activity

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, to the benzofuran ring has been shown to significantly increase the anticancer activities of its derivatives. nih.gov This enhancement is largely attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov

The position of the halogen substituent is a critical factor in determining its effect on biological activity. nih.gov For instance, a study on benzofuran derivatives revealed that a bromine atom attached to a methyl group at the 3-position of the ring led to notable cytotoxic activity against leukemia cells. nih.gov In another series of SIRT2 inhibitors, 4-bromo and 4-fluoro substituted benzofuran derivatives showed varied inhibitory activity, with the fluoro-substituted compounds displaying the weakest inhibition. nih.gov It has also been noted that in many active compounds, the halogen atom is attached to an alkyl or acetyl chain rather than directly to the benzofuran ring, which still produces pronounced cytotoxic activity. nih.gov The addition of a chlorine group has also been found to increase the number of binding interactions with target molecules, leading to improved anticancer activity. mdpi.com

Table 1: Effect of Halogen Substituents on Anticancer Activity of Benzofuran Derivatives

| Compound/Derivative | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Brominated Derivative (at position 3) | HL60 (Leukemia) | 0.1 | nih.gov |

| Brominated Derivative (at position 3) | K562 (Leukemia) | 5 | nih.gov |

| 4-Bromo substituted derivative | SIRT2 Inhibition | 17.76 - 20.14 | nih.gov |

| 4-Fluoro substituted derivative | SIRT2 Inhibition | 43.93 - 51.42 | nih.gov |

IC50: The half maximal inhibitory concentration.

Methyl and methoxy (B1213986) groups play a crucial role in modulating the biological activity of benzofuran derivatives. The position and number of these substituents can lead to significant variations in potency and selectivity. nih.gov

In a series of 2-aroyl benzofuran derivatives, the presence of a methoxy group at the C-6 position of the benzofuran ring was found to be essential for potent antiproliferative activity; its removal resulted in inactive compounds. nih.gov Similarly, a methyl group at the C-3 position also influenced antiproliferative activity, with its presence leading to a 2–38-fold increase in potency compared to its unsubstituted counterpart. nih.gov

For 2-benzoyl-1-benzofuran derivatives, substitutions on both the benzofuran ring (Ring A) and the benzoyl moiety (Ring B) were evaluated for their affinity to adenosine (B11128) receptors. nih.gov It was found that 6,7-dimethoxy substitution on the benzofuran ring, combined with a 3-methoxy substitution on the benzoyl ring, was beneficial for both A1 and A2A receptor affinity. nih.gov Other studies have shown that for anticancer activity, a methoxy group at the ortho position of a phenyl ketone substituent rendered the compound moderately active, while two methoxy groups at the ortho and para positions resulted in the most potent activity. pharmatutor.org

Table 2: Influence of Methoxy Group Position on Biological Activity

| Derivative Class | Methoxy Group Position(s) | Observed Activity |

|---|---|---|

| 2-Aroyl Benzofurans | C-6 on Benzofuran Ring | Essential for potent antiproliferative activity nih.gov |

| 2-Benzoyl-1-benzofurans | 6,7-diOCH3 (Benzofuran) & 3'-OCH3 (Benzoyl) | Beneficial for Adenosine A1 and A2A receptor affinity nih.gov |

| Phenyl Ketone Benzofurans | Ortho (Benzene Ring) | Moderately active as anti-tumor agent pharmatutor.org |

The phenolic hydroxyl group is considered a crucial element for modulating the anticancer activity of benzofuran derivatives. mdpi.com The presence of a hydrogen-donating group like hydroxyl facilitates favorable interactions with biological targets, which can induce cytotoxic properties. mdpi.com

Studies on the antibacterial activity of benzofurans have indicated that the introduction of a hydroxyl group at the 5-position is closely linked to this activity. rsc.org Furthermore, in the context of neuroprotection, molecular docking studies of certain benzofuran-type stilbenes showed that hydroxyl groups form three to four hydrogen bonds with key residues in the metabotropic glutamate (B1630785) receptor 1 (mGluR1), highlighting the important role of these groups in binding. nih.gov The presence of hydroxyl groups in the pyrimidine (B1678525) ring of some benzofuran compounds also significantly contributes to their antimicrobial activities. rsc.org

Modifications of the Acetic Acid Side Chain and their Bioactivity Implications

The acetic acid side chain at the C-2 position of the benzofuran ring is a key site for biological activity, and its modification has been a focal point of SAR studies. nih.govnih.gov Early research identified that ester or heterocyclic ring substitutions at this position were critical for the cytotoxic activity of the compounds. nih.govmdpi.com

Recent studies have explored converting the carboxylic acid to other functional groups. For example, a series of new amides were synthesized from 2-(benzofuran-2-yl)acetic acid and tested for antifungal activity against Fusarium oxysporum. nih.gov Specific amide derivatives, such as 2-(Benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide and 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide, were created through these modifications. nih.gov

Furthermore, the alkyl chain of the acetic acid moiety has been extended. The synthesis of 2-(benzofuran-2-yl)propanoic acid and 2-(benzofuran-2-yl)butanoic acid represents a lengthening of the side chain, which can alter the molecule's interaction with target sites. nih.gov The conversion of the acid to its corresponding methyl ester, methyl 2-(benzofuran-2-yl)acetate, is another common modification explored for its effect on bioactivity. nih.gov These modifications highlight the importance of the C-2 side chain in defining the pharmacological profile of this class of compounds.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional conformation of this compound derivatives is integral to their biological function, as it dictates how they interact with their molecular targets. X-ray crystallography studies provide valuable insights into these spatial arrangements.

Ligand Design Principles Based on Benzofuran Scaffolds

The benzofuran ring is recognized as a "privileged structure" or a versatile scaffold in drug discovery, forming the core of numerous biologically active compounds. rsc.orgresearchgate.net Its unique structural features are leveraged in ligand-based drug design to develop new therapeutic agents with a wide range of activities, including antimicrobial and anticancer properties. rsc.orgnih.gov

Key principles in designing ligands based on this scaffold include:

Molecular Hybridization : This strategy involves combining the benzofuran scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual-target activity. For example, benzofuran has been hybridized with piperidine, piperazine (B1678402), and thiosemicarbazone to generate novel anticancer agents. nih.gov

Diversity-Oriented Synthesis : This approach focuses on creating libraries of benzofuran derivatives with varied physicochemical properties to explore a wider chemical space. By systematically altering substituents on the scaffold, lead-like compounds with desirable properties, such as specific molecular weights and partition coefficients, can be identified. scilit.com

SAR-Guided Modification : Findings from structure-activity relationship studies guide the rational design of new derivatives. For instance, knowing that halogenation or specific methoxy substitutions enhance activity allows for the targeted synthesis of more potent compounds. nih.govnih.gov The benzofuran scaffold is considered a pharmacophore of choice for designing antimicrobial agents that target clinically approved pathways. rsc.org

This systematic approach, combining established scaffolds with rational modifications, is crucial for developing novel benzofuran-based ligands for various therapeutic targets. latrobe.edu.au

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. These calculations can determine the optimized molecular geometry, electronic energy, and the distribution of electron density. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap typically indicates a more reactive species.

For 2-(Benzofuran-2-YL)acetic acid, such calculations would elucidate how the benzofuran (B130515) ring and the acetic acid side chain influence the molecule's electronic properties. However, specific DFT studies detailing the HOMO-LUMO energies and the energy gap for this compound are not documented in available research.

Table 1: Hypothetical DFT and HOMO-LUMO Analysis Data for this compound This table is for illustrative purposes only, as specific data is not available in the literature.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | N/A | eV |

| LUMO Energy | N/A | eV |

| HOMO-LUMO Gap (ΔE) | N/A | eV |

| Dipole Moment | N/A | Debye |

| Ionization Potential | N/A | eV |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies can predict binding affinities and interaction modes, providing insights into the compound's potential pharmacological activity.

While derivatives of this compound have been the subject of docking studies against various biological targets, there is no specific molecular docking research available for the parent acid itself. Such studies would be invaluable in identifying potential protein targets and understanding the structural basis for any observed biological activity.

Table 2: Illustrative Molecular Docking Results This table is hypothetical and intended to show how docking results would be presented.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Target 1 | N/A | N/A |

| Example Target 2 | N/A | N/A |

Theoretical Prediction of Spectroscopic Data (e.g., NMR, UV, IR)

Computational methods can be used to predict various spectroscopic properties of a molecule, including its Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption wavelengths, and Infrared (IR) vibrational frequencies. These theoretical predictions are often compared with experimental data to confirm the molecular structure and to gain a deeper understanding of the spectroscopic features.

Although experimental spectroscopic data for this compound exists, dedicated computational studies that theoretically predict and analyze its NMR, UV, and IR spectra are not found in the current body of scientific literature.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data (Hypothetical) This table illustrates how theoretical predictions would be compared to experimental data.

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (δ, ppm) | N/A | N/A |

| 13C NMR (δ, ppm) | N/A | N/A |

| UV-Vis λmax (nm) | N/A | N/A |

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to study the effects of different solvents on a molecule's geometry, electronic structure, and spectroscopic properties. For this compound, such studies would be important for understanding its behavior in solution, which is relevant for many of its potential applications.

Currently, there are no published computational studies that specifically investigate the solvent effects on the molecular properties of this compound.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are of interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule, such as its polarizability (α) and first hyperpolarizability (β), which are measures of its NLO response. These properties are highly dependent on the molecular structure and electron delocalization.

The investigation of the NLO properties of this compound through computational methods has not been reported in the scientific literature. Such a study would be necessary to evaluate its potential as an NLO material.

Table 4: Calculated Nonlinear Optical Properties (Hypothetical) This table is for illustrative purposes to show typical NLO parameters.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Polarizability (α) | N/A | a.u. |

Derivatization Strategies for Analytical and Research Purposes

Derivatization for Enhanced Chromatographic Behavior and Detection Sensitivity

The primary goal of derivatization in chromatography is to convert polar, non-volatile compounds into less polar, more volatile derivatives. colostate.edu This is particularly relevant for carboxylic acids like 2-(Benzofuran-2-YL)acetic acid, which can exhibit poor peak shape and long retention times in GC if underivatized. colostate.edu Derivatization can also introduce a chromophore or fluorophore to enhance detection by UV or fluorescence detectors in high-performance liquid chromatography (HPLC). dntb.gov.uabohrium.com

Common derivatization reactions for carboxylic acids fall into three main categories: alkylation (esterification), acylation, and silylation. researchgate.net Alkylation, particularly methylation, is a widely used method to increase the volatility of carboxylic acids for GC analysis. colostate.edu Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also frequently used to create more volatile and thermally stable derivatives. usherbrooke.ca

For LC analysis, derivatization aims to improve retention on reversed-phase columns and enhance detection sensitivity. nih.govbohrium.com While less common than for GC, derivatization for LC can be essential for analyzing certain carboxylic acids, especially when high sensitivity is required. researchgate.net

| Derivatization Strategy | Reagent Examples | Purpose | Applicable Technique(s) |

| Alkylation (Esterification) | Diazomethane, Alkyl halides (e.g., methyl iodide), Dimethylformamide dialkyl acetals | Increases volatility and thermal stability by converting the polar carboxyl group to a less polar ester. | GC, GC-MS |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. | GC, GC-MS |

| Acylation | Acylating agents introduce an acyl group. | Can be used to form derivatives with improved chromatographic properties. | GC, GC-MS |

| Fluorinated Reagents | Pentafluorobenzyl bromide (PFBBr) | Introduces electrophoric groups that enhance sensitivity in electron capture detection (ECD) for GC. | GC-ECD |

Future Research Directions and Therapeutic Implications

Development of Novel Therapeutic Agents based on 2-(Benzofuran-2-YL)acetic Acid

The benzofuran (B130515) core, particularly the this compound structure, serves as a "privileged scaffold" in medicinal chemistry. taylorandfrancis.com Its unique structure is a foundation for developing a wide range of biologically active compounds. taylorandfrancis.comnih.gov Researchers are actively synthesizing new derivatives to enhance efficacy against various diseases. nih.gov

One area of focus is the creation of hybrid molecules where the benzofuran moiety is combined with other heterocyclic rings such as pyrazole, piperazine (B1678402), and triazole. nih.govresearchgate.net This molecular hybridization strategy aims to leverage the synergistic effects of different pharmacophores to create more potent anticancer agents. nih.gov For instance, novel benzofuran-triazole derivatives have demonstrated moderate antitumor activity. mdpi.com

Recent studies have explored the synthesis of benzofuranyl acetic acid amides as potential antifungal compounds. nih.gov This research was inspired by numerous active compounds that feature a benzofuran ring and an amide bond. nih.gov Additionally, derivatives of this compound are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.govnih.gov Some 2-arylbenzofuran derivatives have shown potent activity as dual inhibitors of cholinesterase and β-secretase, key enzymes in the pathology of Alzheimer's disease. nih.govnih.govsemanticscholar.org

Another approach involves modifying the benzofuran scaffold to target specific cellular pathways. For example, some derivatives have been designed as estrogen receptor (ER) inhibitors for ER-dependent breast cancer, with one compound showing excellent activity against these cancer cells with low toxicity. ox.ac.uk The development of these novel agents often involves structure-activity relationship (SAR) studies, which have shown that substitutions at the C-2 position of the benzofuran ring can be crucial for cytotoxic activity. nih.gov

| Derivative Class | Therapeutic Target/Application | Key Findings |

| Benzofuranyl Acetic Acid Amides | Antifungal | Synthesis from this compound shows promise for developing new antifungal agents. nih.gov |

| Benzofuran-Triazole Hybrids | Anticancer | Showed moderate antitumor activity. mdpi.com |

| 2-Arylbenzofuran Derivatives | Anti-Alzheimer's Disease | Act as dual inhibitors of cholinesterase and β-secretase. nih.govnih.gov |

| Substituted Benzofurans | Anti-Breast Cancer | A novel derivative exhibited excellent activity against ER-dependent breast cancer cells. ox.ac.uk |

Exploration of New Biological Targets and Mechanisms of Action

Future research is heavily focused on identifying novel biological targets and elucidating the mechanisms of action for derivatives of this compound. The versatility of the benzofuran scaffold allows it to interact with a wide range of biological molecules. taylorandfrancis.com

One significant area of investigation is in cancer therapy, where benzofuran derivatives have been shown to inhibit various protein kinases, including PI3K, VEGFR-2, and cyclin-dependent kinase 2 (CDK2). taylorandfrancis.comnih.gov For example, a new series of benzofuran hybrids were designed and synthesized as dual PI3K/VEGFR2 inhibitors, with one compound showing potent inhibition of both enzymes. nih.govresearchgate.net Another mechanism involves the inhibition of tubulin polymerization, a validated target for anticancer drugs. mdpi.comnih.gov Certain 2-aroyl benzofuran derivatives have demonstrated excellent antiproliferative activity by targeting the colchicine (B1669291) site of tubulin. mdpi.comnih.gov

Beyond cancer, researchers are exploring the potential of benzofuran derivatives as antivirulence agents. A structure-based design approach has led to the development of benzofuran compounds that inhibit the bacterial thiol-disulfide oxidoreductase DsbA, which is essential for the assembly of virulence factors in bacteria like Escherichia coli. nih.gov This represents a novel strategy to combat bacterial infections by disarming the pathogen rather than killing it directly. nih.gov

The following table summarizes some of the novel biological targets being explored for benzofuran derivatives:

| Biological Target | Therapeutic Area | Mechanism of Action |

| PI3K/VEGFR-2 | Cancer | Dual inhibition of key signaling pathways involved in cancer cell proliferation and angiogenesis. nih.govresearchgate.net |

| Tubulin | Cancer | Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov |

| DsbA (Thiol-disulfide oxidoreductase) | Infectious Disease (Antivirulence) | Inhibition of an enzyme essential for bacterial virulence factor assembly. nih.gov |

| Cholinesterase and β-secretase (BACE1) | Alzheimer's Disease | Dual inhibition of enzymes involved in the production of amyloid plaques and the breakdown of acetylcholine. nih.govnih.gov |

| Estrogen Receptor (ERα) | Breast Cancer | Inhibition of estrogen receptor signaling in ER-dependent breast cancers. ox.ac.uk |

Optimization of Synthetic Pathways for Scalable Production

As promising therapeutic candidates emerge from the this compound scaffold, the development of efficient and scalable synthetic methods becomes crucial. nih.gov The chemical industry requires robust and optimized reaction conditions to scale up production for clinical and commercial use. nih.gov

Researchers are actively developing novel synthetic routes to construct the benzofuran ring system. rsc.org These include methods like palladium-catalyzed aminocarbonylative cyclization, gold-catalyzed domino cyclization, and radical-induced cyclizations. nih.gov Recent advancements have focused on one-pot synthesis protocols and the use of various catalysts, such as palladium, copper, and Lewis acids, to improve efficiency and yield. nih.gov For example, a convenient synthesis of benzofuran-2-acetic esters has been developed using a sequential palladium-catalyzed process in ionic liquids, which allows the solvent-catalyst system to be recycled multiple times. researchgate.net

Microwave-assisted synthesis is another area being explored to expedite the production of benzofuran-2-carboxylic acids, a close relative of the title compound. exaly.com Efforts are also being made to develop environmentally friendly or "green" synthetic approaches. nih.gov

The optimization of synthetic pathways is not just about increasing yield but also about creating processes that are cost-effective and sustainable for large-scale manufacturing. nih.gov This includes minimizing the number of reaction steps, using readily available starting materials, and reducing waste. semanticscholar.orgjocpr.com For instance, a three-step reaction starting from substituted 2-hydroxybenzaldehyde has been optimized for the synthesis of 2-arylbenzofuran derivatives. nih.govsemanticscholar.org

Advanced in silico Screening and Design

Computational tools are playing an increasingly vital role in the discovery and development of new drugs based on the this compound scaffold. In silico techniques, such as molecular docking and virtual screening, allow researchers to predict how different derivatives will interact with biological targets, thereby accelerating the design of more potent and selective compounds. nih.govresearchgate.net

Molecular docking studies are routinely used to estimate the binding affinity and orientation of newly designed benzofuran hybrids within the active sites of target proteins like PI3K and VEGFR-2. nih.govresearchgate.net These computational models help to rationalize the observed biological activities and guide the synthesis of next-generation inhibitors with improved properties. nih.gov For example, in silico studies were used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) in lung cancer. nih.gov

Pharmacophore modeling is another powerful in silico tool used to identify the essential structural features required for biological activity. nih.gov This information can then be used to screen large virtual libraries of compounds to identify novel hits with the desired activity. nih.gov Furthermore, computational methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives. nih.govresearchgate.net This early-stage assessment helps to prioritize compounds with favorable drug-like properties and reduce the likelihood of late-stage failures in drug development. nih.gov The integration of these advanced computational approaches is essential for the efficient design and optimization of novel therapeutic agents derived from this compound. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(benzofuran-2-yl)acetic acid derivatives, and how can reaction conditions be optimized?

- Methodology : A Pd-catalyzed approach using Pd(PPh₃)₄ in methanol at 70°C for 5 hours enables efficient synthesis of 2-(benzofuran-2-yl)acetamides from 1-(2-(allyloxy)phenyl)-2-yn-1-ols and isonitriles. Key parameters include catalyst loading, solvent choice, and reaction time .

- Optimization : Screening substituents on starting materials (e.g., electron-withdrawing groups) and adjusting temperature can enhance yields. TLC monitoring ensures reaction completion, followed by purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for validating the structural integrity of this compound derivatives?

- Techniques :

- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., benzofuran protons at δ 7.55–6.55 ppm and acetamide carbonyl at δ 165.9 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 268.0974 for C₁₆H₁₃NO₃) .

- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1659 cm⁻¹) .

- Challenges : Overlapping NMR signals in substituted derivatives require 2D techniques (e.g., COSY, HSQC) for resolution.

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Approach : Compare substituent effects on activity. For example, fluorination at the 4-hydroxyphenyl group (compound 10b ) enhances antifungal activity compared to non-fluorinated analogs (10a ), as seen in MIC assays. Use dose-response curves and statistical validation (e.g., ANOVA) to address variability .

- Data Interpretation : Correlate electronic (Hammett σ values) and steric parameters with bioactivity. Molecular docking studies may explain binding affinity discrepancies .

Q. What computational and crystallographic tools are recommended for elucidating the 3D structure of this compound complexes?

- Tools :

- SHELX Suite : For small-molecule refinement (SHELXL) and structure solution (SHELXD). High-resolution data (≤1.0 Å) improves accuracy .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying disorder in crystal lattices .

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound derivatives?

- Experimental Design :

Variation of Substituents : Synthesize analogs with halogen (e.g., 10b ), methoxy, or alkyl groups to probe electronic and steric effects.

Biological Assays : Use standardized protocols (e.g., CLSI M38 for antifungal activity) to ensure reproducibility.

Data Analysis : Apply multivariate regression to link structural descriptors (logP, polar surface area) with bioactivity .

- Challenges : Control for cytotoxicity (e.g., via MTT assays) to distinguish specific vs. nonspecific effects.

Methodological Considerations

Q. What strategies mitigate challenges in coupling reactions involving this compound?

- EDC Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM to activate the carboxylic acid for amide bond formation. Add DMAP to suppress racemization .

- Purification : Recrystallize products from ethyl acetate/DCM mixtures to remove unreacted reagents. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers validate the reproducibility of catalytic methods for synthesizing 2-(benzofuran-2-yl)acetamides?

- Validation Steps :

- Replicate reactions across multiple batches.

- Characterize products with identical spectral data (e.g., ¹³C NMR δ 36.9 ppm for CH₂ in acetamide).

- Compare yields (e.g., 69–74% for 10a–c ) and enantiomeric excess (via chiral HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.